molecular formula C2H5F3N2O8 B14629300 Nitric acid;2,2,2-trifluoroethane-1,1-diol CAS No. 55044-05-8

Nitric acid;2,2,2-trifluoroethane-1,1-diol

Cat. No.: B14629300
CAS No.: 55044-05-8
M. Wt: 242.07 g/mol
InChI Key: FXGICOOQRIJBQH-UHFFFAOYSA-N
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Description

Nitric acid;2,2,2-trifluoroethane-1,1-diol is a chemical compound with the molecular formula C₂H₃F₃O₂. It is known for its unique properties due to the presence of both nitric acid and trifluoroethane-1,1-diol components. This compound is used in various scientific research applications and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethane-1,1-diol typically involves the reaction of trifluoroacetaldehyde with water. This reaction can be carried out under controlled conditions to ensure the purity and yield of the product . The reaction is as follows:

CF3CHO+H2OCF3CH(OH)2CF₃CHO + H₂O \rightarrow CF₃CH(OH)₂ CF3​CHO+H2​O→CF3​CH(OH)2​

Industrial Production Methods

Industrial production of 2,2,2-trifluoroethane-1,1-diol involves the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride, in the presence of a palladium-containing catalyst deposited on activated charcoal . This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include trifluoroacetic acid from oxidation and various fluorinated compounds from reduction and substitution reactions.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethane-1,1-diol exerts its effects involves its function as a Lewis acid. It forms complexes with nucleophiles, facilitating the formation of carbon-carbon bonds. Additionally, it partakes in hydrogen bond formation, leading to the stabilization of reaction intermediates and the desired product formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitric acid and trifluoroethane-1,1-diol components in the compound gives it unique properties, making it versatile in various applications. Its ability to form stable complexes and participate in multiple reaction pathways sets it apart from other similar compounds.

Properties

CAS No.

55044-05-8

Molecular Formula

C2H5F3N2O8

Molecular Weight

242.07 g/mol

IUPAC Name

nitric acid;2,2,2-trifluoroethane-1,1-diol

InChI

InChI=1S/C2H3F3O2.2HNO3/c3-2(4,5)1(6)7;2*2-1(3)4/h1,6-7H;2*(H,2,3,4)

InChI Key

FXGICOOQRIJBQH-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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